(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one
Overview
Description
(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one is an organic compound characterized by its unique structure, which includes a dimethylamino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
- 2-Fluoro-1,3,5-triamino-4,6-dinitrobenzene
Uniqueness
(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one is unique due to the presence of both a dimethylamino group and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO/c1-17(2)6-5-11(18)9-4-3-8(7-10(9)13)12(14,15)16/h3-7H,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNVOQROJRDHOJ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328309 | |
Record name | (E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818989 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860649-00-9 | |
Record name | (E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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